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2,4-Dimethylcyclohexane-1-sulfonamide
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Overview
Description
2,4-Dimethylcyclohexane-1-sulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, diuretic, and anticancer properties . This compound features a cyclohexane ring substituted with two methyl groups at positions 2 and 4, and a sulfonamide group at position 1.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfonamides typically involves the reaction between primary or secondary amines and sulfonyl chlorides in the presence of organic or inorganic bases . For 2,4-Dimethylcyclohexane-1-sulfonamide, the process would involve the following steps:
Preparation of Sulfonyl Chloride: The sulfonyl chloride can be prepared by reacting thiols with oxidizing agents such as hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂).
Formation of Sulfonamide: The sulfonyl chloride is then reacted with 2,4-dimethylcyclohexylamine in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production of sulfonamides often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylcyclohexane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
2,4-Dimethylcyclohexane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antibacterial and antiviral properties.
Medicine: Explored for its potential use in developing new drugs with sulfonamide functionality.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-Dimethylcyclohexane-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides generally act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria . By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing folic acid, which is essential for their growth and replication .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide with similar antibacterial properties.
Sulfamethazine: Used in veterinary medicine for its antibacterial activity.
Sulfadiazine: Employed in combination with other drugs to treat infections.
Uniqueness
2,4-Dimethylcyclohexane-1-sulfonamide is unique due to its specific substitution pattern on the cyclohexane ring, which may confer distinct steric and electronic properties compared to other sulfonamides . This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development.
Biological Activity
2,4-Dimethylcyclohexane-1-sulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, antiviral, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological applications supported by case studies and research findings.
This compound features a sulfonamide functional group attached to a dimethyl-substituted cyclohexane ring. The presence of the sulfonamide moiety is critical for its biological activity, particularly in inhibiting bacterial growth and modulating immune responses.
Antibacterial Activity
Sulfonamides are primarily recognized for their antibacterial properties. The mechanism of action involves the inhibition of bacterial folate synthesis by competing with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthase. This inhibition ultimately disrupts DNA synthesis in bacteria.
Table 1: Antibacterial Activity of Sulfonamides
Compound Name | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 32 | Staphylococcus aureus |
Sulfadiazine | 4 | Escherichia coli |
Sulfamethoxazole | 8 | Klebsiella pneumoniae |
Note: MIC = Minimum Inhibitory Concentration
Recent studies have demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown an MIC value of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an effective antibacterial agent .
Antiviral Activity
Emerging research indicates that certain sulfonamides possess antiviral properties. For example, derivatives of sulfonamides have been synthesized and evaluated for their efficacy against HIV-1. These compounds interact with viral enzymes and inhibit their activity.
Case Study: Antiviral Efficacy
A study on sulfonamide derivatives reported that compounds similar to this compound demonstrated significant inhibitory effects on HIV-1 reverse transcriptase with selectivity indices exceeding 30 . This suggests that modifications to the sulfonamide structure can enhance antiviral potency while reducing cytotoxicity.
Anti-inflammatory Activity
Sulfonamides also exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. This action can reduce the production of pro-inflammatory mediators.
Research Findings
Research has shown that certain sulfonamide derivatives can effectively inhibit COX-2 enzyme activity, leading to decreased inflammation in animal models . The anti-inflammatory effects are attributed to the ability of these compounds to modulate inflammatory pathways and reduce cytokine release.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves the reaction of appropriate amines with sulfonyl chlorides. Understanding the structure-activity relationship is crucial for optimizing its biological activity.
Table 2: Synthesis Pathways
Reaction Type | Reactants | Conditions |
---|---|---|
Nucleophilic Substitution | Dimethylamine + Sulfonyl Chloride | Room Temperature |
Cyclization | Cyclohexanone + Sulfanilamide | Acidic Medium |
Properties
Molecular Formula |
C8H17NO2S |
---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
2,4-dimethylcyclohexane-1-sulfonamide |
InChI |
InChI=1S/C8H17NO2S/c1-6-3-4-8(7(2)5-6)12(9,10)11/h6-8H,3-5H2,1-2H3,(H2,9,10,11) |
InChI Key |
PKCHDOGVSLFYDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)C)S(=O)(=O)N |
Origin of Product |
United States |
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